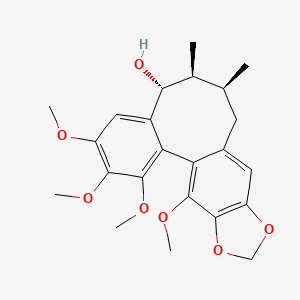
Pentafluorophenyl trifluoromethanesulfonate
概要
説明
Pentafluorophenyl trifluoromethanesulfonate, also known as trifluoromethanesulfonic acid pentafluorophenyl ester or pentafluorophenyl triflate , is a chemical compound with the molecular formula C7F8O3S . It is a colorless to almost colorless clear liquid. Let’s explore its properties and applications .
Synthesis Analysis
The synthesis of pentafluorophenyl trifluoromethanesulfonate involves the reaction of phenol with trifluoromethanesulfonic anhydride in the presence of pyridine. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as a reactive silylating agent. The resulting compound is stable and can be used for various applications .
Chemical Reactions Analysis
Pentafluorophenyl trifluoromethanesulfonate can undergo nucleophilic substitution reactions with various nucleophiles. For example, it can react with amines, alcohols, and other nucleophiles. The triflate group acts as a leaving group, facilitating these reactions .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis of Pentafluorophenyl Ester
Pentafluorophenyl Trifluoromethanesulfonate is used in the synthesis of Pentafluorophenyl Ester . This compound is often used in chemical reactions due to its reactivity and stability.
Anion Complexation
This compound has been used in the study of anion complexation of a pentafluorophenyl-substituted tripodal urea receptor . The study examined the binding and selectivity of halides and oxyanions towards the receptor, both in solution and in the solid state .
pH-Responsive Polymeric Micelles
Pentafluorophenyl Trifluoromethanesulfonate has been used in the construction of pH-responsive polymeric micelles . These micelles have gained significant attention as effective carriers for anti-cancer drug delivery .
Fluorination Reagents
This compound is also used as a fluorination reagent . Fluorination is a process that introduces a fluorine atom into a compound and is often used in the pharmaceutical industry to improve the properties of a drug.
Sulfonylation Reagents
Pentafluorophenyl Trifluoromethanesulfonate is used as a sulfonylation reagent . Sulfonylation is a process that introduces a sulfonyl group into a compound and is often used in the synthesis of various organic compounds.
Fluorinated Building Blocks
This compound is used in the synthesis of fluorinated building blocks . These building blocks are often used in the construction of complex organic molecules.
作用機序
The compound can act as a nucleophile in certain reactions, despite being primarily known as a leaving group. Its behavior as a nucleophile is often hidden due to the typical reactivity of organic triflates. For instance, it can participate in substitution reactions, especially in carbohydrate chemistry .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F8O3S/c8-1-2(9)4(11)6(5(12)3(1)10)18-19(16,17)7(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTBRWDUQHDNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434670 | |
| Record name | pentafluorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl trifluoromethanesulfonate | |
CAS RN |
60129-85-3 | |
| Record name | pentafluorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




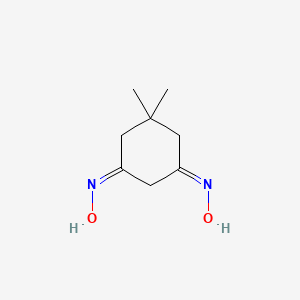
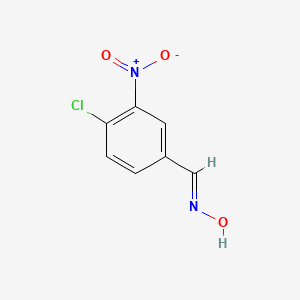
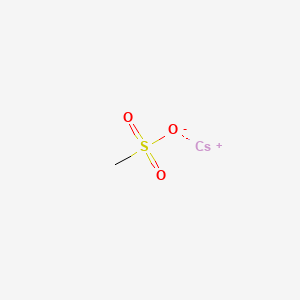

![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)
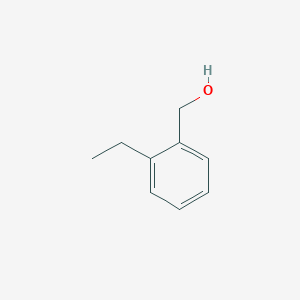
![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)




![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)
